Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-
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Overview
Description
Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]- is an organic compound with the molecular formula C20H17NO It is a derivative of benzamide, characterized by the presence of phenyl groups and an imino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]- typically involves the reaction of benzamide with aniline derivatives under specific conditions. One common method is the condensation reaction between benzamide and N-phenylbenzylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Phenylbenzamide: A derivative with a single phenyl group attached to the nitrogen atom.
N-Methyl-N-phenylbenzamide: A derivative with a methyl group and a phenyl group attached to the nitrogen atom.
Uniqueness
Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]- is unique due to its complex structure, which includes multiple phenyl groups and an imino functional group
Properties
CAS No. |
13614-61-4 |
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Molecular Formula |
C26H20N2O |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(C,N-diphenylcarbonimidoyl)-N-phenylbenzamide |
InChI |
InChI=1S/C26H20N2O/c29-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)27-23-17-9-3-10-18-23/h1-20H |
InChI Key |
PYZMIGBYHMKAIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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